The synthesis of ETP 45835 dihydrochloride involves several chemical reactions that typically include the formation of the pyrazole and pyridine rings. The synthesis can be achieved through a multi-step process starting from readily available precursors.
The detailed synthetic route is typically documented in patent literature or specific chemical synthesis journals, which outline the exact conditions and yields associated with each step .
ETP 45835 dihydrochloride has a complex molecular structure characterized by its piperidine and pyrazole moieties connected to a pyridine ring. The molecular formula is C13H15Cl2N5, with a molecular weight of approximately 304.2 g/mol.
ETP 45835 dihydrochloride primarily acts as an inhibitor of MNK1 and MNK2 kinases. The inhibition mechanism involves binding to the active site of these kinases, preventing substrate phosphorylation.
The mechanism by which ETP 45835 dihydrochloride exerts its biological effects involves the disruption of signaling pathways that are crucial for cell growth and differentiation. By inhibiting MNK1 and MNK2, it alters the phosphorylation status of downstream targets such as eIF4E, which plays a significant role in protein synthesis regulation.
Relevant analyses such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) are often employed to confirm purity and identity .
ETP 45835 dihydrochloride is primarily utilized in scientific research settings focused on:
ETP-45835 dihydrochloride (chemical name: 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride) is a potent dual inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). Its inhibition is characterized by IC50 values of 646 nM for Mnk1 and 575 nM for Mnk2, respectively [1] [4]. Structurally, ETP-45835 exploits the unique inactive conformation of Mnk kinases. Unlike canonical protein kinases that utilize a conserved DFG (Asp-Phe-Gly) motif for ATP coordination, Mnk1/2 feature a divergent DFD motif (Asp-Phe-Asp). In the apo state, this motif adopts a "DFD-out" conformation, where Phe240 occludes the ATP-binding pocket [10]. ETP-45835 stabilizes this autoinhibited state through hydrophobic interactions between its pyrazol-pyridine core and Phe240, while its piperidinyl group forms hydrogen bonds with catalytic residues (e.g., Glu228 in Mnk1) [4] [10]. This binding prevents the DFD motif flip required for catalytic activation, thereby suppressing phosphorylation of the downstream substrate eIF4E at Ser209—a key oncogenic driver [7] [10].
Table 1: Inhibition Profiles of Key Mnk Inhibitors
Compound | Mnk1 IC50 (nM) | Mnk2 IC50 (nM) | Selectivity Notes |
---|---|---|---|
ETP-45835 diHCl | 646 | 575 | >15-fold vs. 24 other kinases |
Cercosporamide | <50 | <50 | Broad-spectrum kinase activity |
Tomivosertib | 1–2 | 1–2 | High selectivity for Mnk1/2 |
DS12881479 | 21 | N/A | Mnk1-selective |
A critical advantage of ETP-45835 is its selectivity against off-target kinases. Screening against a panel of 24 diverse protein kinases—including upstream regulators of Mnk1/2 such as ERK1, MEK1, and p38α—revealed minimal inhibition (≤15% at 5 μM) [1] [4]. This specificity is attributed to its unique binding mode in the DFD-out pocket, a structural feature absent in most kinases [10]. Functional assays confirm that ETP-45835 does not impair upstream MAPK pathway activation, as evidenced by unaffected ERK phosphorylation levels in MV4:11 leukemia cells treated with the compound [4]. Downstream, ETP-45835 reduces eIF4E phosphorylation (IC50 = 4.7 μM in cells) without altering total eIF4E expression or the activity of kinases like mTOR or S6K [4] [7].
Table 2: Selectivity Profile of ETP-45835
Kinase Category | Representative Kinases Tested | Inhibition by ETP-45835 |
---|---|---|
Upstream regulators | ERK1, MEK1, p38α, B-Raf | ≤15% at 5 µM |
Downstream effectors | mTOR, P70S6K, PKC | No significant inhibition |
Structurally similar | CDK2, PKA, CK2 | ≤10% at 5 µM |
ETP-45835 exhibits a slight preference for Mnk2 over Mnk1 (IC50 575 nM vs. 646 nM), likely due to differences in their activation loops. Mnk1 possesses a longer autoinhibitory insert that stabilizes the DFD-out conformation, whereas Mnk2’s shorter insert reduces autoinhibition but enhances basal activity [10]. Despite this variance, ETP-45835 effectively targets both isoforms. Comparatively, newer-generation inhibitors like tomivosertib (eFT508) achieve sub-nanomolar IC50s (1–2 nM for both Mnk1/2) but share the same mechanistic niche [7]. In contrast, non-selective inhibitors like cercosporamide inhibit Mnk1 at <50 nM but also target PKC (IC50 <50 nM), limiting therapeutic utility [7]. The ATP-competitive inhibitor CGP57380 shows weaker Mnk1 inhibition (IC50 2.2 μM), underscoring ETP-45835’s optimized binding [7].
ETP-45835 operates through strictly ATP-competitive inhibition, directly competing with ATP for binding in the catalytic cleft [4]. This contrasts with allosteric inhibitors (e.g., MK-2206 for AKT), which bind outside the ATP pocket to stabilize inactive conformations [5] [9]. While allosteric inhibitors often exhibit high specificity, they face limitations in acquired resistance due to mutations in allosteric sites (e.g., AKT1 E17K mutations conferring resistance to MK-2206) [5]. ATP-competitive inhibitors like ETP-45835 are less prone to such mutations but risk off-target effects—a challenge mitigated by its selectivity for the Mnk-specific DFD conformation [10]. Notably, resistance to ATP-competitive inhibitors typically arises from pathway rewiring (e.g., PIM kinase upregulation), not target mutations, and can be reversed with combinatorial therapies [5] [8].
Table 3: Allosteric vs. ATP-Competitive Kinase Inhibitor Mechanisms
Property | ATP-Competitive (e.g., ETP-45835) | Allosteric (e.g., MK-2206) |
---|---|---|
Binding site | Catalytic cleft (DFD-out conformation) | Distal regulatory pocket |
Resistance mechanisms | Pathway rewiring (PIM, mTOR activation) | Point mutations in allosteric site |
Selectivity | Moderate to high | Very high |
Target engagement | Direct competition with ATP | Conformational stabilization |
Clinical resistance cases | Ipatasertib (AKT): compensatory signaling | MK-2206 (AKT): E17K mutation |
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